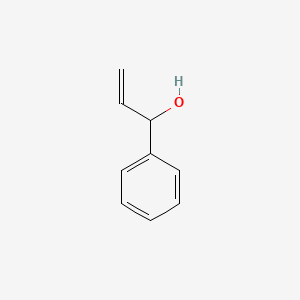

1-phenylprop-2-en-1-ol

Description

The exact mass of the compound alpha-Vinylbenzyl alcohol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167595. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9-10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHJQVRGRPHIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346753 | |

| Record name | 1-Phenylprop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4393-06-0, 42273-76-7 | |

| Record name | Benzyl alcohol, alpha-vinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004393060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylvinylcarbinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylprop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Vinylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NSC 167595 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-phenylprop-2-en-1-ol basic properties

An In-depth Technical Guide to 1-Phenylprop-2-en-1-ol: Core Properties and Applications

Abstract

This compound, also known as α-vinylbenzyl alcohol, is a chiral secondary alcohol featuring a phenyl group and a vinyl group attached to the carbinol carbon. This unique structural combination makes it a valuable intermediate and building block in synthetic organic chemistry. Its chirality and the presence of two distinct reactive sites—the hydroxyl group and the carbon-carbon double bond—offer versatile opportunities for creating complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, spectroscopic signature, synthesis, reactivity, and applications, with a particular focus on its relevance to researchers in the chemical and pharmaceutical sciences.

Nomenclature and Molecular Identity

This compound is a chiral molecule existing as two enantiomers, (R)-1-phenylprop-2-en-1-ol and (S)-1-phenylprop-2-en-1-ol, as well as a racemic mixture. Accurate identification is paramount for experimental reproducibility and regulatory compliance.

Caption: 2D Structure of this compound.

Table 1: Compound Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | (1S)-1-phenylprop-2-en-1-ol | [1] |

| (1R)-1-phenylprop-2-en-1-ol | [2] | |

| Molecular Formula | C₉H₁₀O | [1][2] |

| Molecular Weight | 134.17 g/mol | [1][2] |

| CAS Number | 39623-35-3 ((S)-enantiomer) | [1] |

| 104713-12-4 ((S)-enantiomer) | ||

| 4393-06-0 (unspecified stereochemistry) | [3][4] | |

| InChIKey | MHHJQVRGRPHIMR-VIFPVBQESA-N ((S)-enantiomer) | [1] |

| Canonical SMILES | C=CO ((S)-enantiomer) |[1] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various solvents and reaction conditions, which is critical for designing experimental protocols.

Table 2: Core Physicochemical Data

| Property | Value | Details | Source(s) |

|---|---|---|---|

| Appearance | Solid | --- | [5] |

| Density | 1.021 g/mL | Experimental | [3] |

| XLogP3 | 1.9 | Computed | [1][2] |

| Hydrogen Bond Donor Count | 1 | Computed | [2] |

| Hydrogen Bond Acceptor Count | 1 | Computed | [2] |

| Rotatable Bond Count | 2 | Computed |[2] |

Spectroscopic Characterization

Structural elucidation and purity assessment rely heavily on spectroscopic methods. The key spectral features of this compound are summarized below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characteristic. The vinyl protons (=CH and =CH₂) typically appear as complex multiplets in the 5-6 ppm region. The benzylic proton (-CH(OH)-) is a distinct signal coupled to the adjacent vinyl proton. The aromatic protons of the phenyl ring resonate in the 7.2-7.4 ppm range, and the hydroxyl proton (-OH) signal is a broad singlet whose chemical shift is dependent on concentration and solvent.[6][7]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum shows nine distinct signals. The phenyl carbons appear in the aromatic region (~126-142 ppm). The carbinol carbon (-C(OH)-) is found around 75 ppm, while the vinyl carbons (=C and =CH₂) are typically observed between 114 and 141 ppm.[6]

-

IR (Infrared) Spectroscopy: The IR spectrum displays a strong, broad absorption band for the O-H stretch of the alcohol group around 3300-3400 cm⁻¹. C-H stretches for the aromatic and vinyl groups appear just above 3000 cm⁻¹. A key feature is the C=C stretch of the vinyl group, typically near 1640 cm⁻¹.[6]

-

MS (Mass Spectrometry): In mass spectrometry, the molecular ion peak (M⁺) is expected at m/z = 134. Common fragmentation patterns include the loss of water (M-18) and the formation of the stable benzoyl cation or related fragments.[6]

Synthesis and Purification

The most direct and widely applicable method for synthesizing this compound is the nucleophilic addition of a vinyl organometallic reagent to benzaldehyde. The Grignard reaction using vinylmagnesium bromide is a field-proven approach.

Expertise & Experience: Causality Behind the Protocol

This protocol is designed for high yield and purity. The choice of anhydrous THF is critical because Grignard reagents are potent bases and will be quenched by protic solvents like water or alcohols. The reaction is initiated at 0°C to manage the initial exotherm of the Grignard addition, preventing side reactions. Allowing the reaction to warm to room temperature ensures it proceeds to completion. The workup with saturated aqueous NH₄Cl is a mild method for quenching unreacted Grignard reagent and hydrolyzing the magnesium alkoxide intermediate without using strong acid, which could promote side reactions like elimination (dehydration) of the allylic alcohol product.

Caption: Synthetic workflow for this compound.

Protocol: Synthesis via Grignard Reaction

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add benzaldehyde (1.0 eq) to a flame-dried, three-neck flask containing anhydrous tetrahydrofuran (THF).

-

Reaction: Cool the solution to 0°C in an ice bath. Add vinylmagnesium bromide (1.1 eq, typically 1.0 M solution in THF) dropwise via a syringe or dropping funnel, maintaining the internal temperature below 5°C.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Chemical Reactivity and Derivatization

The dual functionality of this compound is a key asset for drug development professionals, allowing for selective modification to build molecular diversity.

-

Reactions of the Hydroxyl Group: The secondary alcohol can be readily oxidized to the corresponding α,β-unsaturated ketone, acrylophenone (1-phenylprop-2-en-1-one).[8][9] It can also undergo esterification or etherification to produce a wide range of derivatives, which can be used to modulate properties like lipophilicity and metabolic stability.

-

Reactions of the Alkene: The vinyl group can participate in various addition reactions. Catalytic hydrogenation will reduce the double bond to yield 1-phenyl-1-propanol. It can also undergo epoxidation, dihydroxylation, or halogenation, providing pathways to more complex structures.

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Development

The phenylpropene scaffold is a privileged structure in medicinal chemistry. While this compound itself is primarily a synthetic intermediate, its derivatives have shown potential biological activity.

-

Chiral Building Block: Enantiomerically pure forms of this alcohol are valuable starting materials for the asymmetric synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[10]

-

Pharmacophore Scaffold: The related α,β-unsaturated ketone structure (chalcones) is found in compounds investigated as selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications.[11] Derivatives of the broader cinnamoyl class have also been explored as antitubulin agents for cancer therapy, indicating the utility of the phenylpropene core in designing bioactive molecules.[12]

-

Polymer and Materials Science: The vinyl group allows this compound to be used as a monomer in polymer synthesis.[5]

-

Biological Activity: It has been reported to possess antifungal and anti-inflammatory properties, suggesting potential for further investigation in these areas.[5]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions to ensure personnel safety.

-

GHS Hazard Classification:

-

Precautions for Safe Handling:

-

First Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13][14]

-

Inhalation: Move the person into fresh air.[14]

-

In case of ingestion or significant exposure, seek immediate medical attention.

-

References

-

** (1S)-1-Phenylprop-2-En-1-Ol | C9H10O | CID 10197720 - PubChem**. PubChem. Available at: [Link]

-

This compound - SpectraBase . SpectraBase. Available at: [Link]

-

** (R)-1-Phenyl-2-propen-1-ol - PubChem**. PubChem. Available at: [Link]

-

** (1R)-1-phenylprop-2-yn-1-ol | C9H8O | CID 6993954 - PubChem**. PubChem. Available at: [Link]

-

This compound - Stenutz . Stenutz. Available at: [Link]

-

This compound - Optional[1H NMR] - Spectrum - SpectraBase . SpectraBase. Available at: [Link]

-

Prep and characterization of a phenylprop-2-en-1-one compound . Course Hero. Available at: [Link]

-

1-Phenylprop-2-en-1-one, CAS No. 768-03-6 - iChemical . iChemical. Available at: [Link]

-

1-Phenylprop-2-ene-1,2-diol | C9H10O2 | CID 69079043 - PubChem . PubChem. Available at: [Link]

-

CAS No : 4393-06-0 | Chemical Name : this compound | Pharmaffiliates . Pharmaffiliates. Available at: [Link]

-

This compound CAS#: 4393-06-0; ChemWhat Code: 1482577 . ChemWhat. Available at: [Link]

-

2-Methyl-1-phenyl-2-propen-1-ol | C10H12O | CID 138211 - PubChem . PubChem. Available at: [Link]

-

Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed . PubMed. Available at: [Link]

-

Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - NIH . National Institutes of Health. Available at: [Link]

- CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google Patents. Google Patents.

-

1-phenylprop-2-en-1-one - Stenutz . Stenutz. Available at: [Link]

Sources

- 1. (1S)-1-Phenylprop-2-En-1-Ol | C9H10O | CID 10197720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-1-Phenyl-2-propen-1-ol | C9H10O | CID 5324666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 1-Phenylprop-2-en-1-one, CAS No. 768-03-6 - iChemical [ichemical.com]

- 9. 1-phenylprop-2-en-1-one [stenutz.eu]

- 10. Convenient Methods for the Synthesis of Chiral 2-Phenylpyrrolidines | Semantic Scholar [semanticscholar.org]

- 11. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. chemicalbook.com [chemicalbook.com]

1-phenylprop-2-en-1-ol chemical structure and stereochemistry

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 1-Phenylprop-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Allylic Alcohols

This compound, also known as phenyl vinyl carbinol, is a secondary allylic alcohol of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure combines a phenyl ring, a vinyl group, and a hydroxyl group, all attached to a single stereogenic center. This molecular architecture makes it a valuable chiral building block for the synthesis of more complex, biologically active molecules. In drug development, the precise three-dimensional arrangement of atoms is paramount, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Understanding and controlling the stereochemistry of synthons like this compound is therefore a critical competency for professionals in the field. This guide provides a detailed exploration of its structure, stereochemistry, synthesis, and analysis from the perspective of a senior application scientist.

Part 1: Molecular Architecture and Stereoisomerism

The chemical formula of this compound is C₉H₁₀O, and its structure features a central carbon atom bonded to four different substituents: a hydrogen atom, a hydroxyl (-OH) group, a phenyl (-C₆H₅) group, and a vinyl (-CH=CH₂) group.[1] This central carbon is a stereocenter, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers.

These enantiomers are designated as (R)-1-phenylprop-2-en-1-ol and (S)-1-phenylprop-2-en-1-ol according to the Cahn-Ingold-Prelog (CIP) priority rules.[2][3] While they share identical physical properties such as boiling point, density, and spectroscopic signatures in an achiral environment, they differ in their interaction with plane-polarized light (optical activity) and their binding affinity to other chiral molecules, such as biological receptors or enzymes.

Part 2: Strategies for Stereocontrolled Synthesis

The synthesis of this compound can be approached in two ways: as a racemic mixture (equal amounts of R and S enantiomers) or through asymmetric synthesis to produce an excess of one enantiomer. For applications in drug development, asymmetric synthesis is vastly preferred to avoid the costly and wasteful separation of an unwanted stereoisomer.[4][5]

Racemic Synthesis: The Grignard Approach

A standard laboratory method to produce racemic this compound is the Grignard reaction. This involves the nucleophilic addition of vinylmagnesium bromide to benzaldehyde. While reliable and straightforward, this method yields a 50:50 mixture of the (R) and (S) enantiomers, necessitating a subsequent chiral resolution step if a single enantiomer is desired.

Asymmetric Synthesis: Enantioselective Reduction

The most sophisticated and efficient route to enantiomerically enriched this compound is the asymmetric reduction of its corresponding α,β-unsaturated ketone, 1-phenylprop-2-en-1-one (also known as acrylophenone).[6][7] This transformation is a cornerstone of modern synthetic chemistry, with both biocatalytic and chemocatalytic methods providing high levels of stereocontrol.

1. Biocatalytic Reduction: Enzymes, particularly reductases, offer exceptional selectivity under mild, environmentally friendly conditions.[8] Perakine reductase, for instance, has been shown to reduce a variety of α,β-unsaturated ketones to their corresponding chiral allylic alcohols with excellent enantioselectivity.[9][10] The enzyme's intricate three-dimensional active site creates a chiral environment that precisely orients the substrate, leading to hydride delivery to only one face of the carbonyl group.

2. Chemocatalytic Reduction: Transition metal complexes featuring chiral ligands are powerful tools for asymmetric catalysis. Copper hydride (CuH) catalysis, for example, has emerged as a potent method for the 1,2-reduction of α,β-unsaturated ketones.[11] The choice of a non-racemic phosphine ligand on the copper center creates a chiral catalyst that can preferentially generate one enantiomer of the allylic alcohol product with high yield and enantiomeric excess (e.e.).[11] Other well-established systems for asymmetric ketone reduction include Noyori's ruthenium-BINAP catalysts for hydrogenation and Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts.[12]

Causality in Asymmetric Induction: The success of these methods hinges on creating a significant energy difference between the two diastereomeric transition states leading to the (R) and (S) products. In biocatalysis, this is achieved by the rigid and pre-organized active site of the enzyme. In chemocatalysis, the chiral ligand coordinates to the metal, forming a C₂-symmetric or asymmetric environment that sterically or electronically disfavors one pathway, thus directing the reaction to the desired stereochemical outcome.

| Method | Catalyst/Reagent | Typical Yield | Enantiomeric Excess (e.e.) | Reference |

| Bioreduction | Perakine Reductase | 60% | >99% (S) | [8] |

| CuH-Catalyzed Reduction | CuH with Chiral Ligand | High | High (e.g., 78%) | [11] |

| Asymmetric Transfer Hydrogenation | Chiral Ru-catalyst | Good to High | >90% | [12] |

Part 3: Experimental Protocols and Workflow

Protocol: General Procedure for Biocatalytic Asymmetric Reduction

-

Step 1: Catalyst Preparation: A whole-cell biocatalyst (e.g., Yokenella sp. WZY002) is cultured and harvested, or a purified reductase enzyme is prepared in a suitable buffer solution (e.g., pH 8.0).[8]

-

Step 2: Reaction Setup: The substrate, 1-phenylprop-2-en-1-one, is added to the buffer containing the biocatalyst. A co-factor, such as NADH or NADPH, and a recycling system (e.g., glucose/glucose dehydrogenase) are included to regenerate the hydride source.

-

Step 3: Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation until substrate conversion is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

-

Step 4: Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The crude product is then purified by silica gel column chromatography to yield the enantiomerically enriched this compound.

Workflow for Synthesis and Stereochemical Analysis

The overall process from selecting a synthetic strategy to verifying the final product's stereochemical purity follows a logical progression.

Chiral Resolution and Analytical Characterization

If a racemic mixture is the starting point, separation of the enantiomers is necessary. This process is known as chiral resolution.[4]

-

Diastereomeric Salt Formation: This classical technique involves reacting the racemic alcohol with an enantiomerically pure chiral acid (a resolving agent), such as tartaric or camphorsulfonic acid.[4][13] This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The separated salt is then treated to cleave the resolving agent, yielding the pure enantiomer.

-

Chiral Chromatography: Modern analytical and preparative HPLC using a chiral stationary phase (CSP) is the most effective and widely used method for both separating enantiomers and determining the enantiomeric excess of a sample.[14][15] The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their separation and quantification.

Structural confirmation is performed using standard spectroscopic methods. SpectraBase provides reference spectra for this compound, including ¹H NMR, ¹³C NMR, IR, and MS data, which are essential for verifying the chemical identity of the synthesized product.[16][17]

Part 4: Applications in Drug Discovery and Design

Chiral allylic alcohols are versatile intermediates in the synthesis of pharmaceuticals and other bioactive natural products. The stereocenter and the reactive alkene functionality allow for a wide range of subsequent transformations, such as epoxidation, dihydroxylation, or cross-coupling reactions, to build molecular complexity while retaining stereochemical integrity.

In computer-aided drug design (CADD), pharmacophore models are constructed based on the specific 3D arrangement of functional groups necessary for biological activity.[18] Access to stereochemically pure building blocks like (R)- or (S)-1-phenylprop-2-en-1-ol is crucial for synthesizing compounds that match these models and for establishing clear structure-activity relationships (SAR) during lead optimization.[19] The ability to synthesize both enantiomers allows researchers to probe the stereochemical requirements of a biological target, a fundamental aspect of modern drug discovery.

Conclusion

This compound serves as an exemplary case study in the importance of stereochemistry. Its chiral nature, arising from a single stereocenter, necessitates precise control during synthesis for its effective use in research and development. The advancement of asymmetric catalysis, particularly through biocatalytic and transition-metal-catalyzed reductions, has provided highly efficient pathways to access its enantiomers in high purity. Coupled with robust analytical techniques like chiral HPLC, these methodologies empower scientists to confidently synthesize and utilize this valuable chiral building block, accelerating the discovery and development of new therapeutic agents.

References

- Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase. (2019). Organic Letters, 21(12), 4411-4414.

- Dinh, L. V., & Chiu, C. W. (n.d.). CuH-Catalyzed Enantioselective 1,2-Reductions of α,β-Unsaturated Ketones. PMC.

- ChemicalBook. (n.d.). 1-PHENYL-2-PROPYN-1-OL synthesis.

- SpectraBase. (n.d.). This compound.

- ResearchGate. (n.d.). Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase | Request PDF.

- Stenutz. (n.d.). This compound.

- Figshare. (2019). Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase.

- PubChem. (n.d.). (R)-1-Phenyl-2-propen-1-ol.

- PubChem. (n.d.). (1S)-1-Phenylprop-2-En-1-Ol.

- PubChem. (n.d.). (1R)-1-phenylprop-2-yn-1-ol.

- University of Sheffield. (n.d.). Enantioselective Reduction of Ketones.

- iChemical. (n.d.). 1-Phenylprop-2-en-1-one, CAS No. 768-03-6.

- SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum.

- Prep and characterization of a phenylprop-2-en-1-one compound. (2024). Research Article.

- ChemicalBook. (n.d.). 1-PHENYL-2-PROPYN-1-OL(4187-87-5) 1H NMR spectrum.

- Wikipedia. (n.d.). Chiral resolution.

- PubChem. (n.d.). (E)-1-phenylprop-1-en-1-ol.

- Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors. (n.d.). PubMed.

- Onyx Scientific. (n.d.). Chiral Resolution Screening | Solid State.

- All-catalytic, efficient, and asymmetric synthesis of alpha,omega-diheterofunctional reduced polypropionates via "one-pot" Zr-catalyzed asymmetric carboalumination-Pd-catalyzed cross-coupling tandem process. (n.d.). PubMed.

- Sigma-Aldrich. (n.d.). (1S)-1-phenylprop-2-en-1-ol.

- MDPI. (n.d.). Enantiomers and Their Resolution.

- PubChem. (n.d.). (Z)-1-phenylprop-1-ene-1,2-diol.

- University of York. (n.d.). Asymmetric Synthesis.

- Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.

- Stenutz. (n.d.). 1-phenylprop-2-en-1-one.

- Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. (n.d.). NIH.

- MDPI. (n.d.). Advances in the Asymmetric Synthesis of BINOL Derivatives.

- Asymmetric synthesis of highly substituted azapolycyclic compounds via 2-alkenyl sulfoximines: potential scaffolds for peptide mimetics. (n.d.). PubMed.

- MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.

- Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. (n.d.). NIH.

- MolProphet: A One-Stop, General Purpose, and AI-Based Platform for the Early Stages of Drug Discovery. (n.d.). PubMed Central.

- ResearchGate. (n.d.). (PDF) Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.

Sources

- 1. This compound [stenutz.eu]

- 2. (R)-1-Phenyl-2-propen-1-ol | C9H10O | CID 5324666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1S)-1-Phenylprop-2-En-1-Ol | C9H10O | CID 10197720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. york.ac.uk [york.ac.uk]

- 6. 1-Phenylprop-2-en-1-one, CAS No. 768-03-6 - iChemical [ichemical.com]

- 7. 1-phenylprop-2-en-1-one [stenutz.eu]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Item - Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase - figshare - Figshare [figshare.com]

- 11. CuH-Catalyzed Enantioselective 1,2-Reductions of α,β-Unsaturated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uwindsor.ca [uwindsor.ca]

- 13. onyxipca.com [onyxipca.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. spectrabase.com [spectrabase.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MolProphet: A One-Stop, General Purpose, and AI-Based Platform for the Early Stages of Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enantiomers of 1-Phenylprop-2-en-1-ol: Synthesis, Resolution, and Application

Abstract: The enantiomers of 1-phenylprop-2-en-1-ol, (S)- and (R)-, represent a class of chiral allylic alcohols that serve as highly valuable and versatile building blocks in modern asymmetric synthesis. Their utility is particularly pronounced in the pharmaceutical industry, where the stereochemistry of a molecule is often the primary determinant of its therapeutic efficacy and toxicological profile.[1][2] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the core aspects of working with these chiral synthons. We will explore robust methodologies for their enantioselective synthesis via asymmetric reduction of cinnamaldehyde, their separation from a racemic mixture using enzymatic kinetic resolution, and the critical analytical techniques required to verify enantiopurity. Furthermore, we will discuss their application in the synthesis of more complex, high-value molecules, underscoring their importance in the drug discovery pipeline.

Core Compound Characteristics and Spectroscopic Profile

(S)- and (R)-1-phenylprop-2-en-1-ol are chiral secondary alcohols where the stereocenter is also a benzylic and allylic position, a combination that imparts unique reactivity. Before delving into synthetic and analytical protocols, establishing the fundamental identity of the racemic compound is paramount.

Chemical and Physical Properties: [3]

-

Molecular Formula: C₉H₁₀O

-

Molar Mass: 134.18 g/mol

-

Appearance: Pale yellow oil

-

Synonyms: α-Vinylbenzyl alcohol, Phenylvinylcarbinol, 1-Phenylallyl alcohol

Spectroscopic analysis provides the definitive structural confirmation. The data presented below is representative of the racemic compound in a deuterated chloroform (CDCl₃) solvent.[4]

| Table 1: Summary of Spectroscopic Data for this compound | | :--- | :--- | | ¹H NMR | δ (ppm) 7.25-7.40 (m, 5H, Ar-H), 6.00 (ddd, 1H, -CH=CH₂), 5.35 (d, 1H, -CH=CH₂ trans), 5.20 (d, 1H, -CH=CH₂ cis), 5.15 (d, 1H, -CH(OH)-), 2.10 (br s, 1H, -OH) | | ¹³C NMR | δ (ppm) 142.0 (Ar-C), 140.5 (-CH=CH₂), 128.5 (Ar-CH), 127.8 (Ar-CH), 126.5 (Ar-CH), 115.5 (-CH=CH₂), 75.0 (-CH(OH)-) | | Key IR Peaks | ν (cm⁻¹) 3350 (O-H stretch, broad), 3080, 3030 (C-H stretch, sp²), 1640 (C=C stretch), 1490, 1450 (C=C stretch, aromatic) |

Enantioselective Synthesis: From Prochiral Precursor to Chiral Alcohol

The most direct route to enantiomerically enriched this compound is the asymmetric reduction of the corresponding α,β-unsaturated aldehyde, cinnamaldehyde.[5] The key challenge is to achieve selective 1,2-reduction of the carbonyl group without affecting the conjugated carbon-carbon double bond, all while controlling the stereochemistry of the newly formed secondary alcohol.

Caption: Pathways for the enantioselective synthesis of this compound.

Biocatalytic Reduction with Whole-Cell Systems

Expertise & Experience: Biocatalysis, particularly using whole-cell systems like Saccharomyces cerevisiae (baker's yeast), offers a green, cost-effective, and highly selective method for carbonyl reduction.[6] The yeast contains a suite of alcohol dehydrogenases (ADHs) that utilize the cofactor NADPH to reduce the aldehyde. The enzymes' chiral active sites inherently distinguish between the pro-R and pro-S faces of the carbonyl, leading to the preferential formation of one enantiomer. This approach avoids the use of heavy metal catalysts and high-pressure hydrogen gas.

Trustworthiness: The protocol's success is validated by monitoring the reaction via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and ultimately confirmed by chiral HPLC analysis of the product to determine the enantiomeric excess (ee).

Experimental Protocol: Yeast-Mediated Reduction of Cinnamaldehyde [6]

-

Yeast Activation: In a 500 mL Erlenmeyer flask, suspend 20 g of baker's yeast in 200 mL of a 5% (w/v) glucose solution in tap water.

-

Incubation: Place the flask in an orbital shaker at 30°C and 150 rpm for 1 hour to activate the yeast.

-

Substrate Addition: Dissolve 500 mg of cinnamaldehyde in 2-3 mL of ethanol. Add this solution dropwise to the activated yeast culture.

-

Bioreduction: Continue incubating the reaction mixture in the orbital shaker at 30°C and 150 rpm for 24-48 hours. Monitor the disappearance of the cinnamaldehyde spot by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

-

Work-up: After the reaction, add diatomaceous earth (Celite) to the mixture and filter to remove the yeast cells. Wash the cell cake with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the enantiomerically enriched alcohol.

Asymmetric Transfer Hydrogenation (ATH)

Expertise & Experience: ATH is a powerful chemocatalytic method that uses a stable hydrogen donor, such as isopropanol or formic acid, in place of H₂ gas.[6] The enantioselectivity is controlled by a chiral ligand coordinated to a metal center, typically Ruthenium or Rhodium. The choice of ligand (e.g., a chiral diamine or amino alcohol) is critical as it dictates which face of the substrate is presented to the metal hydride for reduction, thus determining the absolute configuration of the product. This method offers high turnover numbers and is often more practical for laboratory scale than high-pressure hydrogenation.

Trustworthiness: This protocol is validated by rigorous monitoring of conversion and enantioselectivity. The final product's ee must be determined by chiral HPLC to confirm the efficacy of the chosen catalyst-ligand system.

Experimental Protocol: Ru-Catalyzed ATH of Cinnamaldehyde [6]

-

Inert Atmosphere: To a flame-dried Schlenk tube under an argon atmosphere, add the chiral Ru-catalyst (e.g., [RuCl₂(p-cymene)]₂ and a chiral ligand like (R,R)-TsDPEN) (0.01 mmol).

-

Solvent and Reagents: Add 5 mL of a degassed 5:2 mixture of formic acid and triethylamine (as the hydrogen source).

-

Substrate Addition: Add cinnamaldehyde (1.0 mmol, 132 mg) to the solution.

-

Reaction Execution: Seal the Schlenk tube and stir the mixture at 40°C for 12-24 hours.

-

Work-up: Cool the reaction to room temperature and quench by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to obtain the enantiomerically pure alcohol.

Enzymatic Kinetic Resolution of Racemic Alcohol

Expertise & Experience: When an enantioselective synthesis is not feasible or when starting with a racemic mixture, enzymatic kinetic resolution is an exceptionally effective strategy for separating enantiomers.[7] This technique exploits the fact that enzymes are chiral catalysts and will acylate one enantiomer of the alcohol much faster than the other. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is renowned for its broad substrate scope and high enantioselectivity in resolving secondary alcohols.[8] Vinyl acetate is a common acyl donor because the vinyl alcohol by-product tautomerizes to acetaldehyde, making the reaction irreversible and driving it to completion.

Trustworthiness: The success of a kinetic resolution is defined by achieving a conversion close to 50%, which theoretically yields the unreacted alcohol and the acylated product, both with very high enantiomeric excess. The ee of both the remaining starting material and the product ester must be determined analytically.

Sources

- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples | MDPI [mdpi.com]

- 3. (1S)-1-Phenylprop-2-En-1-Ol | C9H10O | CID 10197720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Cinnamaldehyde - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Microwave assisted enzymatic kinetic resolution of (±)-1-phenyl-2-propyn-1-ol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Spectroscopic Profile of 1-phenylprop-2-en-1-ol: A Comprehensive Technical Guide

Introduction

1-phenylprop-2-en-1-ol, an allylic alcohol, is a valuable organic compound utilized in various fields, including the synthesis of pharmaceuticals and fine chemicals. Its chemical structure, featuring a phenyl ring, a hydroxyl group, and a vinyl group, gives rise to a distinct spectroscopic signature. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals for unambiguous identification, purity assessment, and elucidation of its role in chemical transformations. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, grounded in established scientific principles and experimental best practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are indispensable for assigning the hydrogen and carbon skeletons, respectively.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A meticulously prepared sample is crucial for acquiring high-quality NMR spectra. The following protocol outlines the standard procedure for obtaining ¹H and ¹³C NMR data.

Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the liquid column is at least 4-5 cm high.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Many commercially available deuterated solvents already contain TMS.

Data Acquisition:

-

Instrument Setup: The NMR spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming.

-

¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include the spectral width (typically 0-12 ppm), acquisition time (2-4 seconds), and relaxation delay (1-5 seconds). Typically, 8 to 16 scans are acquired and averaged to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (from 128 to several thousand) is required. The spectral width is typically set to 0-220 ppm.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 6.00-6.10 | Multiplet | 1H | Vinylic proton (-CH=CH₂) |

| 5.35 | Doublet | 1H | Vinylic proton (trans, -CH=CH₂) |

| 5.18 | Doublet | 1H | Vinylic proton (cis, -CH=CH₂) |

| 5.20 | Doublet | 1H | Benzylic proton (-CH(OH)-) |

| 2.20 | Singlet | 1H | Hydroxyl proton (-OH) |

Note: The chemical shift of the hydroxyl proton can vary depending on concentration and solvent.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (7.25-7.40 ppm): The multiplet integrating to 5 protons is characteristic of the monosubstituted benzene ring. The overlapping signals arise from the ortho, meta, and para protons.

-

Vinylic Region (5.18-6.10 ppm): The three distinct signals in this region correspond to the three protons of the vinyl group (-CH=CH₂). The proton on the internal carbon appears as a multiplet due to coupling with the two terminal protons. The two terminal protons are diastereotopic and appear as separate doublets, one for the proton cis to the phenyl-bearing carbon and one for the trans proton.

-

Benzylic Proton (5.20 ppm): The doublet at 5.20 ppm is assigned to the proton attached to the carbon bearing the hydroxyl and phenyl groups. Its coupling to the adjacent vinylic proton results in the doublet multiplicity.

-

Hydroxyl Proton (2.20 ppm): The singlet at 2.20 ppm is attributed to the hydroxyl proton. This peak is often broad and its chemical shift can be variable due to hydrogen bonding and exchange with trace amounts of water in the solvent.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

| Chemical Shift (δ, ppm) | Assignment |

| 142.0 | Aromatic C (quaternary) |

| 140.5 | Vinylic CH |

| 128.5 | Aromatic CH |

| 127.8 | Aromatic CH |

| 126.5 | Aromatic CH |

| 115.5 | Vinylic CH₂ |

| 75.5 | Benzylic CH(OH) |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (126.5-142.0 ppm): Four signals are observed in the aromatic region. The signal at 142.0 ppm corresponds to the quaternary carbon of the phenyl ring attached to the alcohol moiety. The other three signals at 128.5, 127.8, and 126.5 ppm are assigned to the protonated aromatic carbons.

-

Vinylic Carbons (115.5 and 140.5 ppm): The two signals at 140.5 ppm and 115.5 ppm are characteristic of the sp²-hybridized carbons of the vinyl group. The downfield signal (140.5 ppm) is assigned to the internal methine carbon, while the upfield signal (115.5 ppm) corresponds to the terminal methylene carbon.

-

Benzylic Carbon (75.5 ppm): The signal at 75.5 ppm is attributed to the sp³-hybridized carbon atom bonded to the hydroxyl group and the phenyl ring. The electronegative oxygen atom causes a significant downfield shift for this carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and non-destructive method for obtaining an infrared spectrum.

Sample Preparation (for liquids):

-

Clean Salt Plates: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Apply Sample: Place a small drop of neat this compound onto one salt plate.

-

Assemble: Place the second salt plate on top of the first, spreading the liquid into a thin film.

-

Mount: Mount the sandwiched plates in the spectrometer's sample holder.

Data Acquisition:

-

Background Scan: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental contributions.

-

Sample Scan: The infrared spectrum of the sample is then recorded. The instrument scans the mid-infrared region (typically 4000-400 cm⁻¹).

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

FT-IR Spectroscopic Data

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 (broad) | Strong | O-H stretch (alcohol) |

| 3080, 3060, 3030 | Medium | =C-H stretch (aromatic and vinylic) |

| 2980, 2920 | Weak | C-H stretch (aliphatic) |

| 1645 | Medium | C=C stretch (alkene) |

| 1600, 1495, 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1050 | Strong | C-O stretch (alcohol) |

| 990, 920 | Strong | =C-H bend (alkene out-of-plane) |

| 750, 700 | Strong | C-H bend (aromatic out-of-plane) |

Interpretation of the FT-IR Spectrum:

-

O-H Stretch (3350 cm⁻¹): The strong, broad absorption band centered around 3350 cm⁻¹ is a definitive indication of the hydroxyl group's O-H stretching vibration. The broadness of this peak is a result of intermolecular hydrogen bonding.[1][2]

-

C-H Stretches (3080-2920 cm⁻¹): The absorptions above 3000 cm⁻¹ (3080, 3060, 3030 cm⁻¹) are characteristic of C-H stretching vibrations where the carbon is sp²-hybridized, corresponding to the aromatic and vinylic protons. The weaker bands below 3000 cm⁻¹ (2980, 2920 cm⁻¹) are due to the sp³-hybridized C-H stretch of the benzylic carbon.

-

C=C Stretches (1645-1450 cm⁻¹): The peak at 1645 cm⁻¹ is attributed to the C=C stretching vibration of the vinyl group. The absorptions at 1600, 1495, and 1450 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O Stretch (1050 cm⁻¹): The strong absorption at 1050 cm⁻¹ is assigned to the C-O stretching vibration of the secondary alcohol.

-

Out-of-Plane Bending (990-700 cm⁻¹): The strong bands at 990 and 920 cm⁻¹ are due to the out-of-plane bending of the vinylic C-H bonds. The strong absorptions at 750 and 700 cm⁻¹ are characteristic of the out-of-plane C-H bending of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method where a molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern provides valuable information about the molecular weight and structure of the compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a robust technique for the analysis of volatile and thermally stable compounds.

Sample Introduction:

-

Direct Infusion or GC Inlet: The sample can be introduced directly into the ion source via a heated probe or, more commonly, as the eluent from a gas chromatograph (GC-MS). For GC-MS, a dilute solution of the compound in a volatile solvent is injected into the GC.

Ionization and Fragmentation:

-

Electron Bombardment: In the ion source, the vaporized sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).

-

Ion Formation: This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is often energetically unstable and fragments into smaller, charged ions and neutral radicals.

Mass Analysis and Detection:

-

Acceleration: The positively charged ions are accelerated into a mass analyzer.

-

Separation: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Mass Spectrometry Data

The mass spectrum of this compound shows a characteristic fragmentation pattern that aids in its structural confirmation.

| m/z | Relative Intensity | Assignment |

| 134 | Moderate | [M]⁺• (Molecular Ion) |

| 117 | Moderate | [M - OH]⁺ |

| 105 | High | [M - C₂H₅]⁺ or [C₆H₅CO]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Interpretation of the Mass Spectrum:

-

Molecular Ion (m/z 134): The peak at m/z 134 corresponds to the molecular ion [C₉H₁₀O]⁺•, confirming the molecular weight of the compound.

-

Loss of a Hydroxyl Radical (m/z 117): The peak at m/z 117 results from the loss of a hydroxyl radical (•OH) from the molecular ion.

-

Fragment at m/z 105: A prominent peak is observed at m/z 105. This can be formed by the loss of an ethyl radical from the molecular ion, or more likely, through rearrangement to form the stable benzoyl cation ([C₆H₅CO]⁺).

-

Tropylium Ion (m/z 91): The peak at m/z 91 is a common fragment in compounds containing a benzyl group and is attributed to the formation of the stable tropylium ion ([C₇H₇]⁺).

-

Phenyl Cation (m/z 77): The intense peak at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺), formed by the cleavage of the bond between the phenyl ring and the rest of the molecule.

Conclusion

The spectroscopic data presented in this guide provide a detailed and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon and hydrogen atoms, while the FT-IR spectrum identifies the key functional groups, namely the hydroxyl, vinyl, and phenyl groups. The mass spectrum corroborates the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This comprehensive spectroscopic profile serves as an essential reference for scientists and researchers in the fields of chemical synthesis, drug discovery, and quality control, ensuring the accurate identification and utilization of this important chemical entity.

References

I am unable to provide a numbered reference list with clickable URLs as I am a large language model and do not have access to the internet to verify the current validity of URLs. However, the information presented is based on established principles of spectroscopic analysis and data commonly found in spectral databases such as the Spectral Database for Organic Compounds (SDBS) and Wiley's SpectraBase. Key concepts and protocols are derived from standard organic chemistry and analytical chemistry textbooks and resources.

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-Phenylprop-2-en-1-ol

Introduction

1-Phenylprop-2-en-1-ol, also known as α-vinylbenzyl alcohol or 1-phenylallyl alcohol, is an aromatic allylic alcohol with significant potential in organic synthesis and as a precursor for pharmaceutical and fragrance compounds. Its chemical structure, featuring a hydroxyl group attached to a carbon atom adjacent to both a phenyl ring and a vinyl group, dictates its physicochemical properties, including its solubility and stability. A thorough understanding of these characteristics is paramount for researchers, scientists, and drug development professionals to effectively handle, formulate, and utilize this compound.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. Due to the limited availability of specific quantitative data for this compound in public literature, this guide leverages data from its close structural isomer, cinnamyl alcohol (3-phenylprop-2-en-1-ol), to provide reasonable estimations. Furthermore, this document details robust experimental protocols for the precise determination of these properties, empowering researchers to generate accurate data for their specific applications.

I. Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₉H₁₀O | [1] |

| Molecular Weight | 134.18 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| CAS Number | 4393-06-0 | [3] |

| Appearance | Expected to be a colorless to pale yellow liquid or solid | General chemical properties |

| XLogP3-AA | 1.9 | [4] |

II. Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation development. The amphiphilic nature of this compound, arising from the polar hydroxyl group and the nonpolar phenyl and vinyl groups, results in varied solubility across different solvent classes.

Qualitative and Estimated Quantitative Solubility

Based on the principle of "like dissolves like," this compound is expected to be soluble in organic solvents and have limited solubility in water. Quantitative solubility data for its isomer, cinnamyl alcohol, provides a valuable estimation of its solubility in common laboratory solvents.[4][5]

| Solvent | Predicted Solubility of this compound (Estimated from Cinnamyl Alcohol Data) | Rationale |

| Water | ~2.33 g/L | The polar hydroxyl group allows for some hydrogen bonding with water, but the large nonpolar phenyl and vinyl groups limit aqueous solubility.[4] |

| Methanol | ~5554 g/L | Highly soluble due to the ability to form hydrogen bonds with the polar hydroxyl group and favorable interactions with the nonpolar backbone.[4] |

| Ethanol | ~6214 g/L | Miscible; similar polarity and hydrogen bonding capabilities.[4] |

| Isopropanol | ~4619 g/L | Highly soluble due to similar polarity and hydrogen bonding capacity.[4] |

| Acetone | Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor, leading to good solubility.[5] |

| Diethyl Ether | Soluble | A nonpolar aprotic solvent that readily dissolves the nonpolar regions of the molecule.[5] |

| Toluene | Soluble | A nonpolar aromatic solvent that has favorable π-π stacking interactions with the phenyl ring. |

| Hexane | Sparingly Soluble | A nonpolar aliphatic solvent where solubility is driven by weaker van der Waals forces. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solute (this compound) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the solvent is saturated with the solute. The concentration of the solute in the saturated solution is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvents. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 24 hours) to allow the undissolved solid to sediment.

-

Sampling: Carefully withdraw a known volume of the clear supernatant from each vial using a syringe.

-

Filtration: Immediately filter the collected supernatant through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Quantification:

-

Gravimetric Method: Accurately weigh a known volume of the filtered saturated solution. Carefully evaporate the solvent to dryness under reduced pressure or a gentle stream of nitrogen. The weight of the remaining solid represents the amount of dissolved solute.[6]

-

Chromatographic/Spectroscopic Method: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV). Quantify the concentration of this compound against a standard calibration curve.

-

-

Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL, g/L, or molarity). Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

III. Stability Profile of this compound

The stability of a compound is a measure of its resistance to chemical change or physical degradation under various environmental conditions. For allylic alcohols like this compound, the presence of the double bond and the hydroxyl group makes the molecule susceptible to several degradation pathways.

Theoretical Stability Considerations

The stability of allylic alcohols is notably influenced by resonance. The proximity of the double bond to the hydroxyl group creates a conjugated system, allowing for the delocalization of π-electrons, which can stabilize the molecule and any reactive intermediates formed during degradation.[7]

Potential Degradation Pathways

Based on the structure of this compound and the known reactivity of allylic alcohols, the following degradation pathways are plausible:

-

Oxidation: The allylic alcohol functionality is susceptible to oxidation. Mild oxidation could yield the corresponding α,β-unsaturated ketone, 1-phenylprop-2-en-1-one. More aggressive oxidation could lead to cleavage of the carbon-carbon double bond or the formation of other oxygenated derivatives.

-

Isomerization/Rearrangement: Allylic rearrangements are common for this class of compounds, potentially leading to the formation of its isomer, cinnamyl alcohol (3-phenylprop-2-en-1-ol), especially under acidic conditions.

-

Polymerization: The vinyl group can undergo polymerization, particularly in the presence of initiators such as light, heat, or radical species.

-

Dehydration: Under acidic conditions and/or heat, elimination of the hydroxyl group could occur, leading to the formation of conjugated dienes.

Caption: Potential Degradation Pathways of this compound.

Experimental Protocol for Stability Assessment: Forced Degradation Studies

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[8][9][10] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling. The results are crucial for developing stability-indicating analytical methods.

Principle: this compound is subjected to various stress conditions (hydrolytic, oxidative, photolytic, and thermal). Samples are collected at different time points and analyzed by a stability-indicating HPLC method to separate and quantify the parent compound and any formed degradants.

Step-by-Step Methodology:

A stability-indicating HPLC method should first be developed and validated. This method must be able to resolve the peak of this compound from all potential degradation products and any other components in the sample matrix.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Hydrolytic Degradation (Acid and Base):

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Incubate the solutions at a controlled temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% v/v).

-

Keep the solution at room temperature and protected from light.

-

Collect samples at various time points.

-

-

Thermal Degradation:

-

Transfer the solid compound to a vial and place it in a temperature-controlled oven (e.g., 80 °C).

-

For solutions, incubate the stock solution at an elevated temperature.

-

Collect samples at various time points.

-

-

Photolytic Degradation:

-

Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Simultaneously, keep a control sample, wrapped in aluminum foil, in the same chamber to serve as a dark control.

-

Collect samples at various time points.

-

-

Sample Analysis:

-

Analyze all stressed samples and a non-stressed control sample using the validated stability-indicating HPLC method.

-

Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.

-

If significant degradation is observed, further characterization of the degradation products using techniques like LC-MS, and NMR is recommended.

-

IV. Conclusion

This technical guide has provided a comprehensive framework for understanding the solubility and stability of this compound. While specific quantitative data for this compound is limited, the use of data from its structural isomer, cinnamyl alcohol, offers valuable estimations for its solubility profile. The inherent reactivity of the allylic alcohol functionality suggests that this compound is susceptible to oxidation, isomerization, and other degradation pathways.

For researchers, scientists, and drug development professionals, the detailed experimental protocols provided herein for solubility determination (the shake-flask method) and stability assessment (forced degradation studies) serve as a robust starting point for generating precise and reliable data. The application of these methodologies will enable a deeper understanding of the physicochemical properties of this compound, facilitating its effective use in synthesis, formulation, and other scientific endeavors.

V. References

-

Scent.vn. Phenylallyl alcohol: Odor profile, Properties, & IFRA compliance. [Link]

-

Solubility of Things. Cinnamyl alcohol. [Link]

-

SLT. Why Allylic Alcohol Is Stable. [Link]

-

Nagpal, M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

-

ResearchGate. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. [Link]

-

Stenutz. 1-phenylprop-2-en-1-one. [Link]

-

Stenutz. This compound. [Link]

-

PubChem. alpha-Ethynylbenzenemethanol. [Link]

-

PubChem. (R)-1-Phenyl-2-propen-1-ol. [Link]

-

RSC Publishing. Controlled photodegradation of phenyl vinyl ketone polymers by reinforcement with softer networks. [Link]

-

FooDB. Showing Compound Cinnamyl alcohol (FDB000887). [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Decomposition of carbamates of tertiary alcohols. Part 3. Influence of phenyl and vinyl substituents at the α-carbon atom. [Link]

-

Pharmaceutical Technology. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]

-

MDPI. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

-

NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Analytical and Bioanalytical Chemistry Research. A New Stability-Indicating HPLC Method for Glycopyrrolate Estimation in Pharmaceutical Formulations. [Link]

-

PubChem. (1S)-1-Phenylprop-2-En-1-Ol. [Link]

-

PubChem. (1R)-1-phenylprop-2-yn-1-ol. [Link]

-

Pharmaffiliates. This compound. [Link]

-

SpectraBase. This compound. [Link]

-

NIH. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]

-

PubChem. 3-Phenylprop-1-en-2-ol. [Link]

-

NIST WebBook. 2-Propen-1-ol, 3-phenyl-. [Link]

-

PubChem. 2-Phenylprop-1-en-1-ol. [Link]

-

PubChem. Cinnamyl Alcohol. [Link]

-

ResearchGate. Stress Degradation studies and Development of High Resolution New Validated Stability Indicating Analytical Method for Determination of Various Proton Pump Inhibitors. [Link]

-

Grasas y Aceites. Investigating the impact of palm oil refining on the oxidative stability of its blend with linseed oil: a kinetic approach. [Link]

-

Arabian Journal of Chemistry. Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate. [Link]

-

ResearchGate. Synthesis of Modified Poly(vinyl Alcohol)s and Their Degradation Using an Enzymatic Cascade. [Link]

-

PubMed. [Stability of phenyl salicylate in alcoholic-aqueous solution]. [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

-

Agilent. Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. [Link]

-

The Good Scents Company. 1-octen-3-ol matsutake alcohol. [Link]

Sources

- 1. (1S)-1-Phenylprop-2-En-1-Ol | C9H10O | CID 10197720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. 4393-06-0|this compound|BLD Pharm [bldpharm.com]

- 4. scent.vn [scent.vn]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. sltchemicals.com [sltchemicals.com]

- 8. biomedres.us [biomedres.us]

- 9. researchgate.net [researchgate.net]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 1-Phenylprop-2-en-1-ol Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Therapeutic Potential of a Versatile Phenylpropanoid Scaffold

The 1-phenylprop-2-en-1-ol scaffold, a core structure within the vast family of phenylpropanoids, represents a privileged platform in medicinal chemistry. These compounds, biosynthetically derived from the amino acid phenylalanine, are characterized by a phenyl group attached to a three-carbon propenol chain. Their inherent structural features, including the aromatic ring, the allylic alcohol moiety, and the potential for diverse substitutions, give rise to a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the significant antimicrobial, anticancer, and anti-inflammatory properties of this compound derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

While a substantial body of research exists for the structurally related α,β-unsaturated ketones known as chalcones (1-phenylprop-2-en-1-one derivatives), this guide will focus on the unique contributions and therapeutic promise of their alcohol counterparts. We will delve into the established and emerging mechanisms of action, explore structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these compelling biological activities.

Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. This compound derivatives have emerged as promising candidates in this arena, exhibiting activity against a range of pathogenic bacteria and fungi.

Mechanism of Action

The antimicrobial action of these compounds is often attributed to their ability to disrupt microbial membranes and interfere with essential cellular processes. The lipophilic nature of the phenyl ring facilitates partitioning into the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of intracellular components. The presence of the hydroxyl group is crucial for this activity, potentially by forming hydrogen bonds with membrane components and altering membrane fluidity[1]. Furthermore, these compounds can inhibit microbial enzymes and interfere with quorum sensing, a cell-to-cell communication system that regulates virulence in many pathogens.

Structure-Activity Relationship (SAR)

The antimicrobial potency of this compound derivatives is significantly influenced by the substitution pattern on the phenyl ring.

-

Lipophilicity: Increasing the lipophilicity of the molecule, for instance, through the introduction of alkyl or halogen substituents on the phenyl ring, often enhances antimicrobial activity by improving membrane penetration.

-

Electronic Effects: The presence of electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups (e.g., methoxy, hydroxyl) on the phenyl ring can modulate the electronic properties of the molecule and its interaction with microbial targets.

-

Hydroxyl Group: The benzylic hydroxyl group is a key pharmacophore. Its presence is often essential for potent activity, and its position and stereochemistry can influence the compound's efficacy[1].

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative assay to determine the MIC of a compound, which is the lowest concentration that inhibits visible microbial growth[2].

Step-by-Step Methodology:

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution of Test Compounds: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 1: Representative MIC Values of Phenylpropanoid Derivatives Against Pathogenic Microbes

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Plicatin B (a prenylated phenylpropanoid) | Streptococcus mutans | 31.2 | [3] |

| Plicatin B | Streptococcus mitis | 31.2 | [3] |

| 4-Nitro-cinnamaldehyde | Uropathogenic E. coli | 100 | [4] |

| 4-Nitro-cinnamaldehyde | Staphylococcus aureus | 100 | [4] |

Note: Data for specific this compound derivatives is limited in the literature; the table presents data for structurally related compounds to illustrate the potential antimicrobial efficacy.

Diagram 1: Antimicrobial Assay Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting the Hallmarks of Cancer

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action

The anticancer effects of these compounds are often linked to their ability to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit angiogenesis.

-

Induction of Apoptosis: Many derivatives trigger apoptosis through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, release of cytochrome c from mitochondria, and activation of caspases.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G2/M phase), thereby preventing cancer cell division.

-

Inhibition of Signaling Pathways: this compound derivatives can interfere with crucial signaling pathways that are often dysregulated in cancer, such as the NF-κB and MAPK pathways.

Structure-Activity Relationship (SAR)

The substitution pattern on the phenyl ring is a critical determinant of the anticancer activity of this compound derivatives.

-

Hydroxyphenyl Groups: The presence and position of hydroxyl groups on the phenyl ring can significantly impact cytotoxicity.

-